3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Description
3-[(E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an oxindole core fused with a substituted thiazole ring. Its structure comprises a 1,3-dihydro-2H-indol-2-one scaffold modified by an (E)-configured methylidene group at the 3-position, linked to a 2-chloro-1,3-thiazol-5-yl substituent.
Properties
IUPAC Name |
(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-12-14-6-7(17-12)5-9-8-3-1-2-4-10(8)15-11(9)16/h1-6H,(H,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPMBIVOSXGK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=C(S3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN=C(S3)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with five structurally related derivatives, focusing on molecular features, synthesis, and biological activities.
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The 2-chloro-thiazole group in the target compound enhances electronic delocalization compared to simpler benzylidene derivatives (e.g., 4-chlorobenzylidene in ). This likely influences binding to biological targets, such as enzymes or receptors.
- Stereochemistry : The E-configuration of the methylidene group (vs. Z in ) may impact molecular geometry and intermolecular interactions, as evidenced by crystallographic studies .
Key Findings :
- The target compound exhibits superior antiparasitic activity compared to its unsubstituted oxindole counterpart .
- Thiazole and thiadiazole derivatives (e.g., ) show enhanced bioactivity due to sulfur’s role in redox reactions and metal chelation.
- Cytotoxicity correlates with substituent electronegativity; chloro-substituted derivatives (e.g., target compound) show moderate toxicity, whereas dichlorophenyl analogues (e.g., ) are more potent but less selective .
Biological Activity
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that integrates the structural characteristics of both thiazole and indole. This unique combination has led to significant interest in its biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is , with a CAS number of 866050-75-1. The compound exhibits notable properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 239.72 g/mol |
| Melting Point | 77.0 °C |
| Boiling Point | 150 °C |
| Density | 1.48 g/cm³ |
| pKa | 11.63 (predicted) |
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The thiazole and indole moieties are known to influence several biochemical pathways:
- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting vital enzymes.
- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells and inhibit tumor growth. The National Cancer Institute's studies have shown promising results with mean growth inhibitory values (pGI50) ranging from 5.26 to 7.72 across different cancer cell lines .
- Antiviral Activity : The compound has shown potential in inhibiting HIV replication and other viral infections through mechanisms that remain under investigation.
Biological Activity Data
Recent studies have evaluated the biological activities of similar compounds and derivatives, revealing a spectrum of effects:
Antimicrobial Studies
A study on derivatives of 1,3-dihydro-2H-indol-2-one indicated significant antimicrobial properties against pathogens such as:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Effective at low concentrations |
| Candida albicans | Antifungal activity noted |
Anticancer Studies
The compound's anticancer potential was evaluated using various cancer cell lines:
| Cell Line | pGI50 Value |
|---|---|
| Huh7 (Hepatocellular) | 5.26 |
| Caco2 (Colorectal) | 6.15 |
| PC3 (Prostate) | 7.72 |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have highlighted the effectiveness of thiazole and indole derivatives in treating diseases:
- Case Study on Antitubercular Activity : A derivative was tested against Mycobacterium tuberculosis, showing significant inhibition comparable to standard treatments .
- Study on Antiviral Properties : Research indicated that compounds similar to this compound exhibited antiviral properties against HIV by inhibiting reverse transcriptase activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
